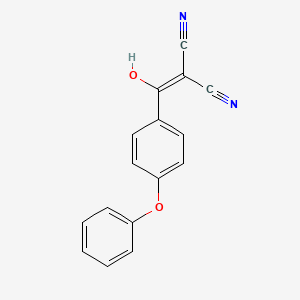

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

Cat. No. B1344156

Key on ui cas rn:

330792-68-2

M. Wt: 262.26 g/mol

InChI Key: MWTPPIZIKZHMSK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06660744B1

Procedure details

1,1-Dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene (Intermediate Z) (56.5 g) in 780 mL acetonitrile and 85 mL methanol was stirred under nitrogen at 0° C. while adding 52.5 mL diisopropylethylamine then 150 mL 2M-trimethylsilyldiazomethane in THF. After stirring for 2 days at 20° C., 2 g silica for chromatography was added: no further evolution of nitrogen was noted. The brown-red solution was evaporated in vacuo, the residue dissolved in ethyl acetate and washed well with water then brine, dried and evaporated. The residue was extracted with diethyl ether (3×250 mL), decanting from insoluble oil. Evaporation of the ether extracts gave 22.5 g of 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene as a pale orange solid almost pure by t.l.c. (3:2 ethyl acetate:cyclohexane). The insoluble oil was purified by flash chromatography giving 15.0 g red-orange oil. Combined yield (63%) 1H NMR (DMSO-d6, 400 MHz) 7.71 (d, 2H), 7.48 (m, 2H), 7.29 (m, 1H), 7.16 (m, 4H), 3.93 (s, 3H).

Quantity

56.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]([C:19]#[N:20])=[C:4]([OH:18])[C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1)#[N:2].[CH:21](N(C(C)C)CC)(C)C.C[Si](C=[N+]=[N-])(C)C>C(#N)C.CO.C1COCC1>[C:1]([C:3]([C:19]#[N:20])=[C:4]([O:18][CH3:21])[C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[CH:7][CH:6]=1)#[N:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

56.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C(=C(C1=CC=C(C=C1)OC1=CC=CC=C1)O)C#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C(=C(C1=CC=C(C=C1)OC1=CC=CC=C1)O)C#N

|

|

Name

|

|

|

Quantity

|

780 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

85 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

52.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C=[N+]=[N-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 2 days at 20° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2 g silica for chromatography was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The brown-red solution was evaporated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

washed well with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

brine, dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue was extracted with diethyl ether (3×250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decanting from insoluble oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the ether

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C(=C(C1=CC=C(C=C1)OC1=CC=CC=C1)OC)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 22.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |